(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
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Description
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrazine and has been studied for its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Optical Properties
- Regioselective Synthesis of Dipyrrolopyrazine Derivatives : The compound is involved in the synthesis of dipyrrolopyrazine (DPP) derivatives, which are important in organic optoelectronic materials. Efficient methods for synthesizing these derivatives involve regio-selective amination reactions. These derivatives, particularly 1,7-derivatives, show promise in optoelectronic applications due to their optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).
Applications in Drug Development
Anticancer Activity in Prostate and Breast Cancer Cells : A derivative of pyrrolo[1,2-a]pyrazine demonstrated significant anticancer activity in prostate and breast cancer cell lines. The compound, identified as 3h, inhibited cell viability and migration, and induced apoptosis via caspase-3 activation (Seo, Lee, Park, Namkung, & Kim, 2019).
Enantiomerically Pure Piperazines Synthesis : Enantiomerically pure variants of the compound, such as (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, were synthesized for potential medicinal applications. These compounds were developed from cyclic amides derived from l-proline and hydroxyproline, reduced using sodium borohydride-iodine (Harish & Periasamy, 2017).
Anti-Inflammatory Activity : Pyrrolo[1,2-a]pyrazine derivatives showed moderate in vitro anti-inflammatory effects. One compound, 3c, displayed significant anti-inflammatory activities, indicating potential for development as anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Antibacterial Activity : 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives, related to pyrrolo[1,2-a]pyrazine, exhibited antibacterial activity against various strains of bacteria, including tuberculosis. This research highlights the potential of pyrrolo[1,2-a]pyrazine derivatives in developing new antibacterial drugs (Foks, Pancechowska-Ksepko, Kędzia, Zwolska, Janowiec, & Augustynowicz-Kopeć, 2005).
Antiarrhythmic Properties : Certain derivatives of pyrrolo[1,2-a]pyrazine were found to have high antiarrhythmic activity, indicating potential therapeutic applications in treating cardiac arrhythmias. These compounds demonstrated a broad spectrum of action and low toxicity (Filippova, Kryzhanovskii, Peresada, Likhosherstov, Revenko, Kaverina, & Reznikov, 2004).
properties
IUPAC Name |
(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKCZUPDFLIFRL-RHJRFJOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]2CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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